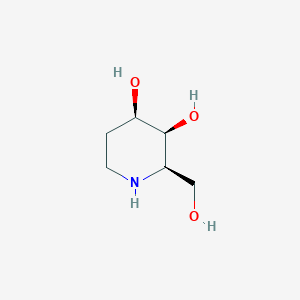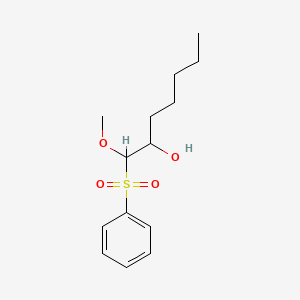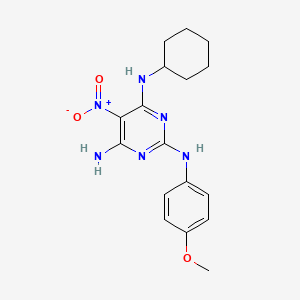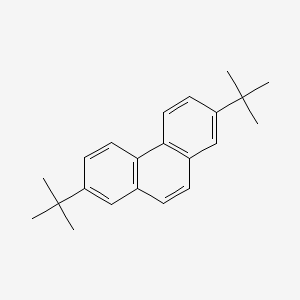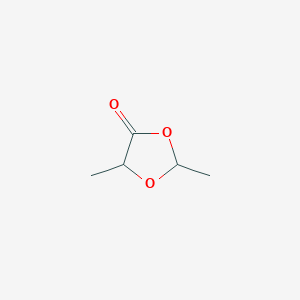
2,5-Dimethyl-1,3-dioxolan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-1,3-dioxolan-4-one is an organic compound with the molecular formula C5H8O3. It is a cyclic carbonate, characterized by a five-membered ring containing two oxygen atoms and one carbonyl group. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-1,3-dioxolan-4-one can be synthesized through the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . Another method involves the reaction of 3-hydroxy-2-butanone with methyl carbonate in the presence of sodium methylate and sodium ethylate as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves the use of environmentally friendly and cost-effective methods. One such method is the solvent-free green synthesis, which uses organic acids as catalysts and glycerol as a raw material . This method is advantageous due to its high yield and low environmental impact.
化学反应分析
Types of Reactions: 2,5-Dimethyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and other derivatives.
Reduction: Reduction reactions can yield alcohols and other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly with amines and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbonates and carboxylic acids.
Reduction: Alcohols and ethers.
Substitution: Amines and esters.
科学研究应用
2,5-Dimethyl-1,3-dioxolan-4-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and pro-drugs.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2,5-Dimethyl-1,3-dioxolan-4-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the nature of the reaction and the reagents used .
相似化合物的比较
2,2-Dimethyl-1,3-dioxolan-4-one: Similar in structure but differs in the position of the methyl groups.
4,5-Dimethyl-1,3-dioxolan-2-one: Another cyclic carbonate with a different substitution pattern.
Uniqueness: 2,5-Dimethyl-1,3-dioxolan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
属性
CAS 编号 |
4051-08-5 |
|---|---|
分子式 |
C5H8O3 |
分子量 |
116.11 g/mol |
IUPAC 名称 |
2,5-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C5H8O3/c1-3-5(6)8-4(2)7-3/h3-4H,1-2H3 |
InChI 键 |
HZEDJCAGLIJEAI-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)OC(O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


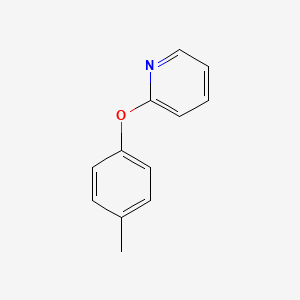
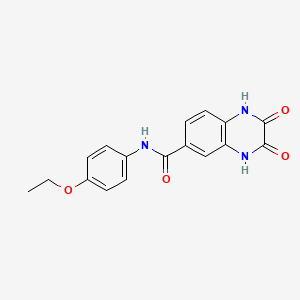
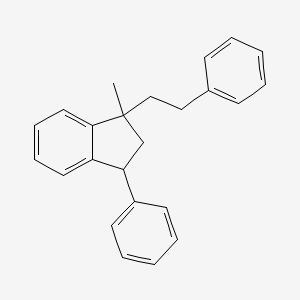

![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)
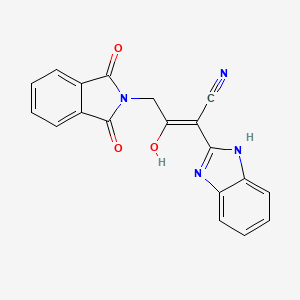
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)

